sodium 1-(pyridin-2-yl)cyclopropane-1-carboxylate
Description
Sodium 1-(pyridin-2-yl)cyclopropane-1-carboxylate is a chemical compound that features a cyclopropane ring attached to a pyridine moiety
Properties
CAS No. |
2731008-62-9 |
|---|---|
Molecular Formula |
C9H8NNaO2 |
Molecular Weight |
185.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1-(pyridin-2-yl)cyclopropane-1-carboxylate typically involves the reaction of pyridine derivatives with cyclopropane carboxylate precursors. One common method includes the reaction of 2-bromopyridine with cyclopropane carboxylate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Sodium 1-(pyridin-2-yl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of sodium 1-(pyridin-2-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The cyclopropane ring and pyridine moiety contribute to its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- Sodium 1-(pyridin-3-yl)cyclopropane-1-carboxylate
- Sodium 1-(pyridin-4-yl)cyclopropane-1-carboxylate
- Sodium 1-(pyridin-2-yl)cyclobutane-1-carboxylate
Uniqueness: Sodium 1-(pyridin-2-yl)cyclopropane-1-carboxylate is unique due to the specific positioning of the pyridine ring and the cyclopropane carboxylate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
